5-methoxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
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Overview
Description
A3334 is a potent and orally active inhibitor of the protein-protein interaction between CXXC-type zinc finger protein 5 (CXXC5) and Dishevelled (DVL). This compound has shown significant potential in research related to metabolic diseases such as obesity, diabetes, and non-alcoholic steatohepatitis (NASH) induced by high-fat diets and methionine-choline deficient diets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A3334 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods
Industrial production of A3334 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
A3334 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
A3334 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and signal transduction pathways.
Biology: Investigated for its role in cellular differentiation and signaling pathways.
Medicine: Explored for its potential therapeutic effects in metabolic diseases such as obesity, diabetes, and NASH.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
A3334 exerts its effects by inhibiting the interaction between CXXC-type zinc finger protein 5 and Dishevelled. This inhibition disrupts the Wnt/β-catenin signaling pathway, which plays a crucial role in cellular differentiation and metabolism. By modulating this pathway, A3334 can influence various biological processes and disease states .
Comparison with Similar Compounds
Similar Compounds
A3051: Another potent inhibitor of the CXXC5-DVL interaction with similar applications in metabolic disease research.
TQ-A3334: A selective, oral toll-like receptor 7 agonist developed for the treatment of chronic hepatitis B.
Uniqueness
A3334 is unique due to its high potency and oral bioavailability, making it a valuable tool for in vivo studies. Its ability to specifically target the CXXC5-DVL interaction sets it apart from other compounds with broader or less specific mechanisms of action .
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
5-methoxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H13N3O3/c1-23-9-6-7-13-11(8-9)14(17(21)19-13)16-15(20-22)10-4-2-3-5-12(10)18-16/h2-8,18-19,21H,1H3 |
InChI Key |
NNFVURTYXFYQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |
Origin of Product |
United States |
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